

Application Note: Flow Cytometry Analysis of Transfected HAP-1 Cells

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Compound of Interest

Compound Name: HAP-1

Cat. No.: B12388784

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Audience: Researchers, scientists, and drug development professionals.

Introduction

HAP-1 cells are a near-haploid human cell line derived from the KBM-7 leukemia cell line.[1][2] Their haploid nature makes them an ideal model for genetic screens and functional genomics, as inactivation of a single gene copy often results in a discernible phenotype.[1][3] These cells are also amenable to transfection, making them a valuable tool for studying gene function and signaling pathways.[3][4] This application note provides detailed protocols for the transfection of **HAP-1** cells and subsequent analysis of signaling pathways using flow cytometry.

Data Presentation

The following tables summarize typical quantitative data obtained from flow cytometry analysis of **HAP-1** cells post-transfection.

Table 1: Transfection Efficiency of **HAP-1** Cells

Transfection Method	Plasmid	Transfection Reagent/Program	Transfection Efficiency (%)	Viability (%)
Lipofection	pEGFP-N1	Lipofectamine® 3000	75 ± 5	90 ± 4
Electroporation	pEGFP-N1	Neon® Transfection System (1575V, 10ms, 3 pulses)	85 ± 7	80 ± 6

Table 2: Analysis of mTOR Signaling Pathway Activation

Experimental Condition	Transfection	Stimulation (Insulin)	p-Akt (S473) Positive Cells (%)	Mean Fluorescence Intensity (MFI)
Untransfected Control	-	-	2 ± 0.5	150 ± 20
Untransfected Control	-	+	85 ± 6	1200 ± 150
Mock Transfected	Empty Vector	+	83 ± 5	1150 ± 130
Gene X Knockdown	shRNA targeting Gene X	+	45 ± 4	600 ± 80

Table 3: Analysis of WNT Signaling Pathway Activation

Experimental Condition	Transfection	Stimulation (Wnt3a)	p-β-catenin (S552) Positive Cells (%)	Mean Fluorescence Intensity (MFI)
Untransfected Control	-	-	5 ± 1	200 ± 30
Untransfected Control	-	+	70 ± 8	950 ± 110
Mock Transfected	Empty Vector	+	68 ± 7	920 ± 100
Gene Y Overexpression	Plasmid expressing Gene Y	+	88 ± 5	1500 ± 180

Experimental Protocols

I. HAP-1 Cell Culture

- Culture **HAP-1** cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Passage cells every 2-3 days to maintain logarithmic growth. **HAP-1** cells have a tendency to diploidize over time with increasing passage number.[5] It is recommended to regularly monitor the ploidy status, especially for long-term experiments.[5]

II. Transfection of HAP-1 Cells

A. Lipofection Protocol using Lipofectamine® 3000

This protocol is optimized for a 6-well plate format.

- Day 1: Seed Cells
 - Seed 5 x 10⁵ **HAP-1** cells per well in a 6-well plate with 2 mL of complete growth medium.

- Ensure cells are 70-90% confluent on the day of transfection.
- Day 2: Transfection
 - For each well, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM™ I Reduced Serum Medium.
 - In a separate tube, dilute 5 µL of P3000™ Reagent into the diluted DNA solution and mix gently.
 - In another separate tube, dilute 5 µL of Lipofectamine® 3000 Reagent into 125 µL of Opti-MEM™ I Reduced Serum Medium and mix gently.
 - Add the diluted Lipofectamine® 3000 to the diluted DNA solution, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow for complex formation.
 - Add the 250 µL of DNA-lipid complex dropwise to the cells in the 6-well plate.
 - Gently rock the plate to ensure even distribution of the complexes.
 - Incubate the cells at 37°C for 48-72 hours before analysis.

B. Electroporation Protocol using the Neon® Transfection System

This protocol is for the transfection of approximately 5×10^5 cells.

- Cell Preparation
 - Trypsinize and harvest **HAP-1** cells.
 - Wash the cells once with phosphate-buffered saline (PBS).
 - Resuspend the cell pellet in Resuspension Buffer R at a concentration of 1×10^7 cells/mL.
- Electroporation
 - Prepare the Neon® Pipette Station with 3 mL of Electrolytic Buffer E2 in the Neon® Tube.

- In a sterile microfuge tube, mix 1-2 µg of plasmid DNA with 10 µL of the cell suspension.
- Aspirate the 10 µL cell-DNA mixture into a 10 µL Neon® Tip, avoiding air bubbles.
- Insert the Neon® Pipette into the Neon® Pipette Station.
- Use the following electroporation parameters, which have been found to be effective for **HAP-1** cells: 1575V, 10 ms, 3 pulses.
- Immediately after electroporation, transfer the cells from the pipette tip into a well of a 6-well plate containing 2 mL of pre-warmed complete growth medium without antibiotics.
- Incubate the cells at 37°C for 48-72 hours before analysis.

III. Flow Cytometry Analysis of Phosphorylated Proteins

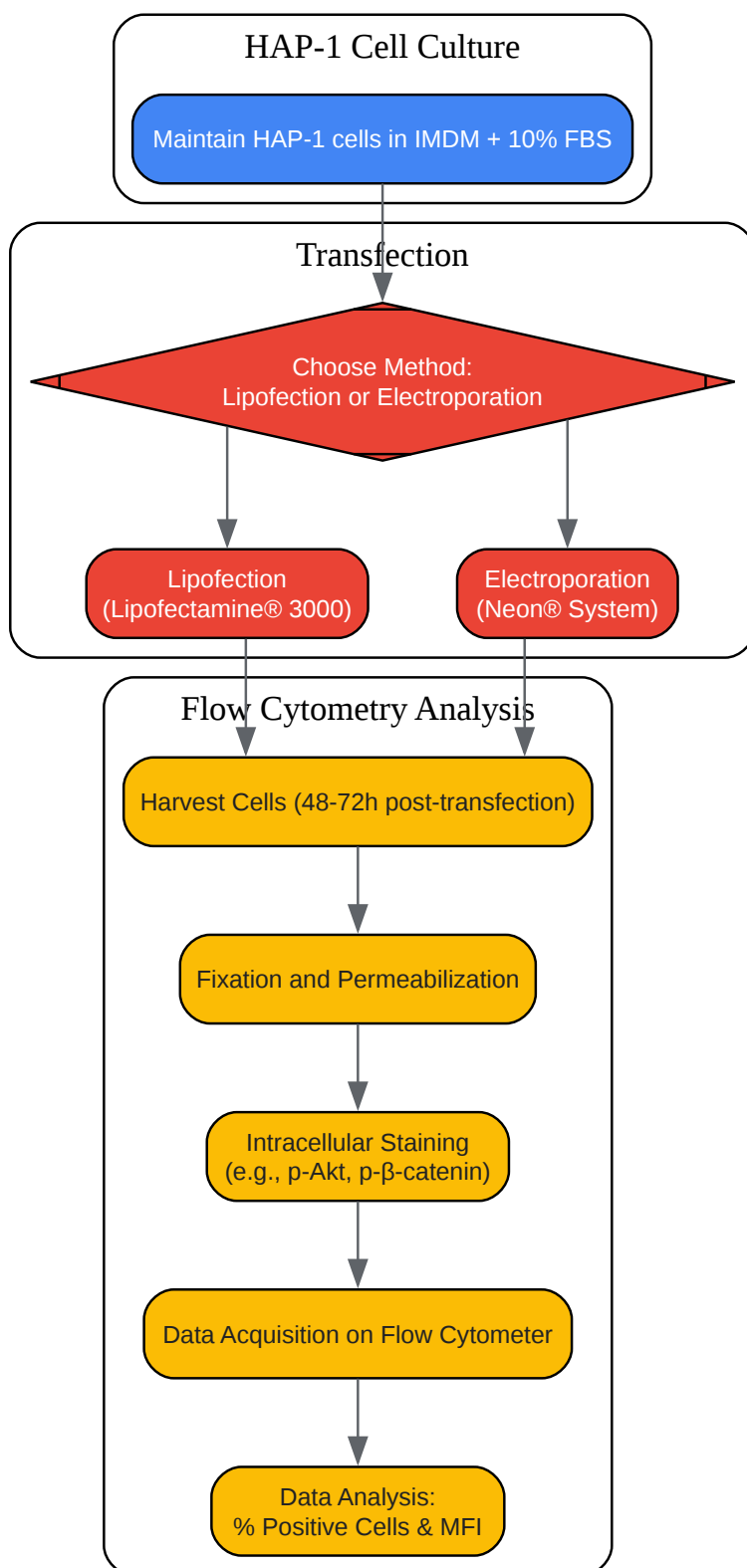
This protocol describes the intracellular staining of phosphorylated proteins for flow cytometry analysis.

- Cell Preparation and Staining
 - Harvest transfected and control **HAP-1** cells and transfer to FACS tubes.
 - Wash the cells once with PBS.
 - Fix the cells by adding 1 mL of 4% paraformaldehyde in PBS and incubating for 10 minutes at room temperature.
 - Wash the cells twice with PBS.
 - Permeabilize the cells by resuspending the cell pellet in 1 mL of ice-cold 90% methanol and incubating on ice for 30 minutes.
 - Wash the cells twice with staining buffer (PBS with 2% FBS).
 - Resuspend the cells in 100 µL of staining buffer.
 - Add the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt (Ser473) or anti-phospho-β-catenin (Ser552)) at the manufacturer's

recommended concentration.

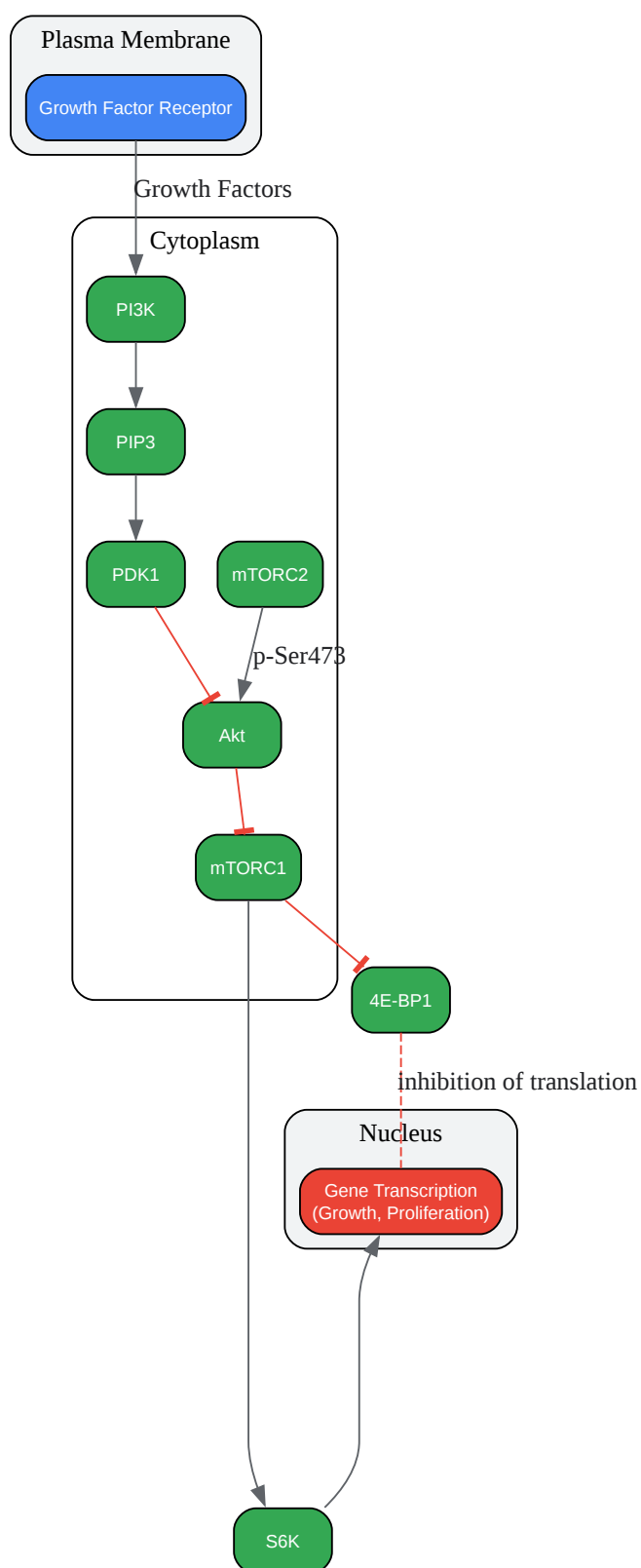
- Incubate for 1 hour at room temperature, protected from light.
- Wash the cells twice with staining buffer.
- If the primary antibody is not fluorescently conjugated, resuspend the cells in 100 μ L of staining buffer containing a fluorescently labeled secondary antibody.
- Incubate for 30 minutes at room temperature, protected from light.
- Wash the cells twice with staining buffer.
- Resuspend the cells in 300-500 μ L of staining buffer for flow cytometry analysis.
- Data Acquisition and Analysis
 - Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.
 - For GFP-transfected cells, use the blue laser (488 nm) for excitation and a 530/30 nm bandpass filter for emission.
 - For antibody-stained cells, use the appropriate laser and filter combination for the specific fluorochrome.
 - Analyze the data using flow cytometry analysis software. Gate on the live, single-cell population.
 - Determine transfection efficiency by quantifying the percentage of GFP-positive cells.
 - Analyze the level of protein phosphorylation by measuring the percentage of positive cells and the mean fluorescence intensity (MFI) of the stained population.

Mandatory Visualizations



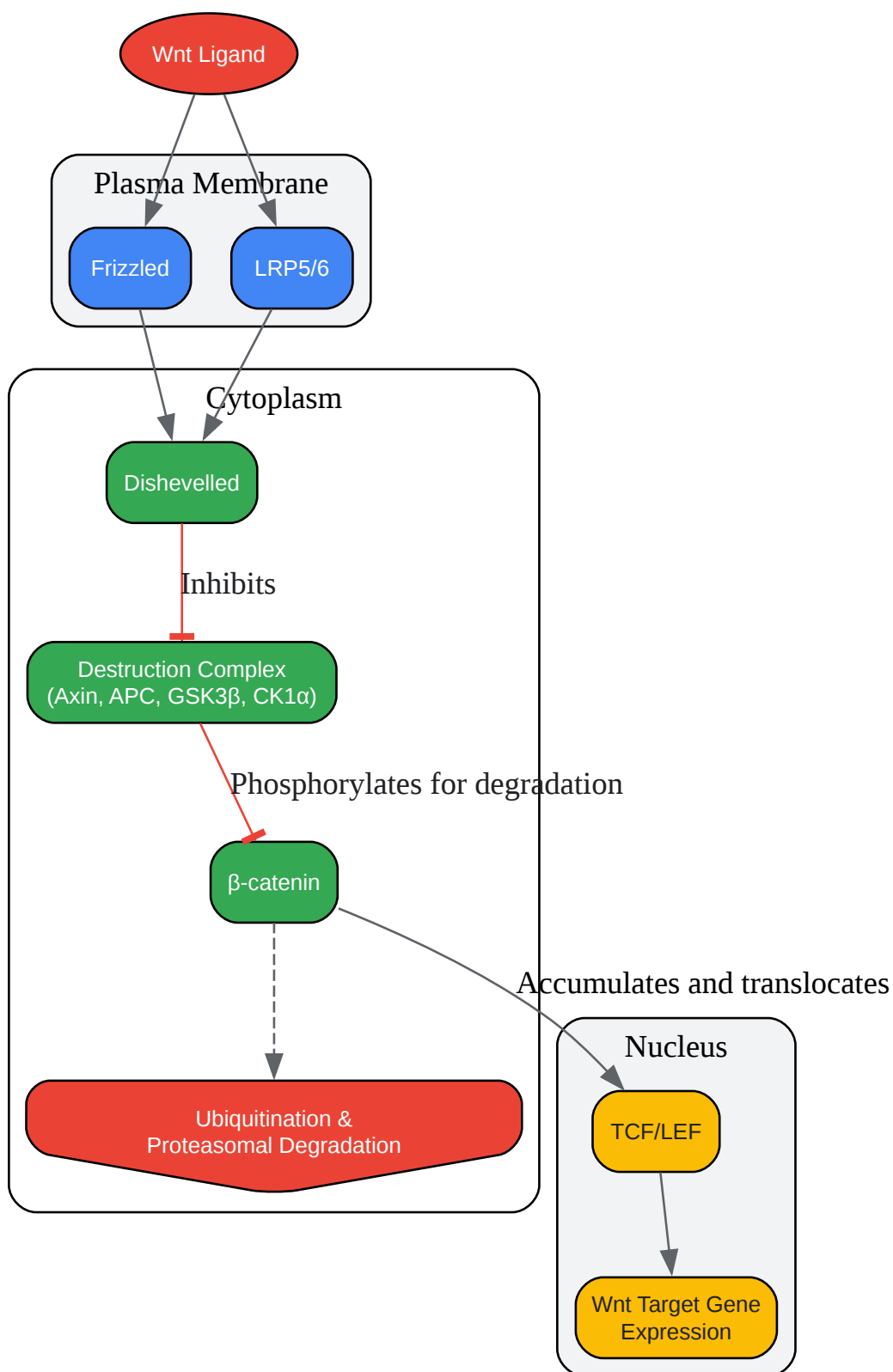
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Caption: Experimental workflow for transfection and flow cytometry analysis of **HAP-1** cells.



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Caption: Simplified mTOR signaling pathway.



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Caption: Simplified Wnt/β-catenin signaling pathway.

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- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Transfected HAP-1 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388784#flow-cytometry-analysis-of-hap-1-cells-post-transfection]

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